molecular formula C16H21NO3 B3025629 2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 414882-11-4

2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No. B3025629
M. Wt: 275.34 g/mol
InChI Key: GOLSKGZLRARSGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” consists of a cyclohexane ring attached to a carboxylic acid group and a carbamoyl group. The carbamoyl group is further substituted with a 2,6-dimethylphenyl group.

Scientific Research Applications

Antituberculosis Activity

A review on the antituberculosis activity of organotin complexes highlighted the remarkable antituberculosis properties of organotin complexes containing compounds like 2-[(2,6-dimethylphenyl)amino]benzoic acid. These complexes have shown promising results against Mycobacterium tuberculosis H37Rv, with triorganotin(IV) complexes exhibiting superior antituberculosis activity compared to diorganotin(IV) complexes. The activity is influenced by the ligand environment, structure, and potential mechanism of action, pointing towards a promising avenue for developing new antituberculosis drugs (Iqbal, Ali, & Shahzadi, 2015).

Toxicity and Environmental Impact

Research on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) provides insights into the environmental and health impacts of cyclohexane-related compounds. The findings indicate low to moderate acute and subchronic oral toxicity for these compounds, highlighting the importance of understanding the toxicological profiles of chemicals structurally related to 2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid (Paustenbach, Winans, Novick, & Green, 2015).

Catalytic Oxidation

Studies on the catalytic oxidation of cyclohexene have shed light on the potential industrial applications of cyclohexane derivatives. These studies explore the selective oxidation of cyclohexene to produce industrially relevant intermediates, which may be applicable to compounds like 2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid (Cao et al., 2018).

Industrial Applications

A comprehensive review on the oxidation of cyclohexane highlights its significance in the industrial production of cyclohexanol and cyclohexanone, key precursors for nylon production. This underscores the potential industrial relevance of cyclohexane derivatives, including 2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid, in the synthesis of important industrial materials (Abutaleb & Ali, 2021).

properties

IUPAC Name

2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLSKGZLRARSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385542
Record name 2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid

CAS RN

414882-11-4
Record name 2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
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2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
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2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
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2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Reactant of Route 5
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2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Reactant of Route 6
2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid

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